molecular formula C9H13NO B15253263 1-[1-(Aminomethyl)cyclopropyl]pent-3-yn-1-one

1-[1-(Aminomethyl)cyclopropyl]pent-3-yn-1-one

Cat. No.: B15253263
M. Wt: 151.21 g/mol
InChI Key: UORJGKCURBQWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]pent-3-yn-1-one typically involves the reaction of cyclopropylmethylamine with an appropriate alkyne derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-[1-(Aminomethyl)cyclopropyl]pent-3-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]pent-3-yn-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]pent-3-yn-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclopropyl and alkyne groups contribute to the compound’s overall reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-[1-(Aminomethyl)cyclopropyl]pent-3-yn-1-one can be compared with other similar compounds, such as:

    1-[1-(Aminomethyl)cyclopropyl]but-3-yn-1-one: This compound has a similar structure but with a shorter carbon chain.

    1-[1-(Aminomethyl)cyclopropyl]hex-3-yn-1-one: This compound has a longer carbon chain, which may affect its reactivity and applications.

    1-[1-(Aminomethyl)cyclopropyl]prop-3-yn-1-one: This compound has an even shorter carbon chain and may exhibit different chemical and biological properties.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]pent-3-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-3-4-8(11)9(7-10)5-6-9/h4-7,10H2,1H3

InChI Key

UORJGKCURBQWBT-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(=O)C1(CC1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.